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Compound of Interest

Compound Name: AAT-008

Cat. No.: B10779028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype

4 (EP4). As a key mediator in inflammation, pain, and cancer, the PGE2-EP4 signaling pathway

represents a significant target for therapeutic intervention. This technical guide provides a

comprehensive overview of the chemical structure, properties, and mechanism of action of

AAT-008, intended to support further research and drug development efforts in this area.

Chemical Structure and Properties
AAT-008, with the IUPAC name 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-

pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a small molecule with a well-defined chemical

structure. Its fundamental properties are summarized in the tables below.
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Identifier Value

IUPAC Name
4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-

pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1]

CAS Number 847727-81-5[1]

Chemical Formula C21H16ClFN2O4[1]

SMILES

C--INVALID-LINK--

NC(=O)C2=C(OC3=CC=CC(=C3)F)N=C(C=C2)

Cl

Physicochemical Property Value

Molecular Weight 414.82 g/mol [1]

Appearance Crystalline solid

Solubility Soluble in DMSO and DMF[2]

Formulation A crystalline solid[2]

Mechanism of Action
AAT-008 functions as a selective antagonist of the EP4 receptor, a G-protein coupled receptor

that, upon binding its ligand PGE2, stimulates the production of cyclic adenosine

monophosphate (cAMP). By blocking this interaction, AAT-008 effectively inhibits the

downstream signaling cascade.

The selectivity and potency of AAT-008 have been demonstrated in various in vitro assays. The

following table summarizes key pharmacological data.
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Assay Species Receptor Value

Ki Human EP4 0.97 nM[3]

Rat EP4 6.1 nM[3]

Dog EP4 38 nM

IC50 Human EP4 2.4 nM

Human EP1 >20,000 nM

Human EP2 1,890 nM

Human EP3 >20,000 nM

The high selectivity of AAT-008 for the EP4 receptor over other prostanoid receptors minimizes

the potential for off-target effects, making it a promising candidate for targeted therapies.

Signaling Pathway
The mechanism of AAT-008 involves the competitive inhibition of PGE2 binding to the EP4

receptor, thereby preventing the activation of downstream signaling pathways that are

implicated in inflammation and cancer progression.
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PGE2-EP4 Signaling Pathway and Inhibition by AAT-008
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Experimental Protocols
EP4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of AAT-008 for the EP4 receptor.

Methodology: A competitive radioligand binding assay is performed using membranes prepared

from cells overexpressing the human EP4 receptor.

Membrane Preparation: HEK293 cells stably transfected with the human EP4 receptor are

harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which

are then washed and resuspended in assay buffer.

Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled EP4

agonist (e.g., [3H]-PGE2) and varying concentrations of AAT-008.

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The

mixture is then rapidly filtered through a glass fiber filter to separate bound from free

radioligand.

Quantification: The amount of radioactivity retained on the filter is measured by liquid

scintillation counting.

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of AAT-008
that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
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Workflow for EP4 Receptor Binding Assay

cAMP Functional Assay
Objective: To determine the functional antagonism of AAT-008 on PGE2-induced cAMP

production.

Methodology: A cell-based assay is used to measure the intracellular accumulation of cAMP in

response to EP4 receptor activation.

Cell Culture: HEK293 cells expressing the human EP4 receptor are cultured in appropriate

media.

Assay Setup: Cells are pre-incubated with varying concentrations of AAT-008.

Stimulation: The cells are then stimulated with a fixed concentration of PGE2 to induce

cAMP production.
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Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the

intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or

ELISA).

Data Analysis: The IC50 value, representing the concentration of AAT-008 that inhibits 50%

of the PGE2-induced cAMP production, is determined.
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Workflow for cAMP Functional Assay

Conclusion
AAT-008 is a highly potent and selective EP4 receptor antagonist with a well-characterized

chemical profile and mechanism of action. Its ability to specifically block the PGE2-EP4

signaling pathway makes it a valuable research tool and a promising candidate for the

development of novel therapeutics for a range of diseases, including cancer and inflammatory
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disorders. The detailed information and protocols provided in this guide are intended to

facilitate further investigation into the therapeutic potential of AAT-008.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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